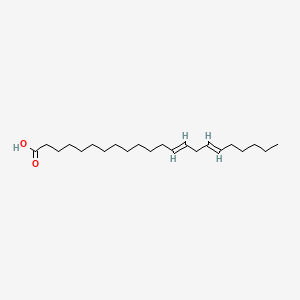
13,16-Docosadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,16-docosadienoic acid is a very long-chain fatty acid.
Applications De Recherche Scientifique
1. Neuroprotection and Brain Health
- Research has shown that docosahexaenoic acid (DHA), which is closely related to 13,16-docosadienoic acid, is highly enriched in the brain and plays a crucial role in neuronal function. Its derivatives, such as docosatrienes and resolvins, have potent regulatory effects on leukocytes and glial cells, which are critical in managing inflammation and promoting resolution in the brain (Hong et al., 2003).
2. Inhibition of DNA Polymerases and Topoisomerases
- 13,16-Docosadienoic acid has been identified as a strong inhibitor of mammalian DNA polymerases and human DNA topoisomerases. This suggests potential applications in cancer research and therapy, as these enzymes are key targets in cancer treatment (Yonezawa et al., 2006).
3. Plant Lipoxygenase Catalysis
- Studies on plant lipoxygenases, which are enzymes that oxidize fatty acids, indicate that 13,16-docosadienoic acid and its homologs are substrates for these enzymes. This has implications for understanding plant biochemistry and could influence agricultural practices and plant-based production of beneficial compounds (Chechetkin et al., 2009).
4. Nutraceutical Applications
- The fatty acids docosadienoic acid (DDA) and docosatrienoic acid (DTA) have been shown to possess anti-inflammatory and antitumor properties. Research in this area could lead to the development of new nutraceutical products for human health (Meesapyodsuk et al., 2021).
5. Therapeutic Effects in Oxidative Stress
- The restorative effect of a specific form of docosadienoic acid has been observed in studies involving oxidative stress in rats. This suggests potential therapeutic applications in conditions associated with oxidative stress (Thiru et al., 2012).
Propriétés
Numéro CAS |
7370-49-2 |
|---|---|
Formule moléculaire |
C22H40O2 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
(13E,16E)-docosa-13,16-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6+,10-9+ |
Clé InChI |
HVGRZDASOHMCSK-AVQMFFATSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCCCCCC(=O)O |
SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)O |
Synonymes |
13,16-cis,cis-docosadienoic acid 13,16-DA 13,16-docosadienoic acid 13-cis,16-cis-docosadienoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



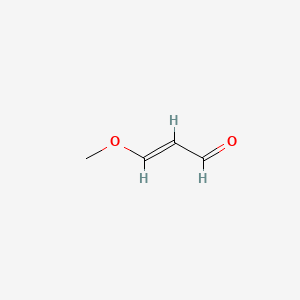
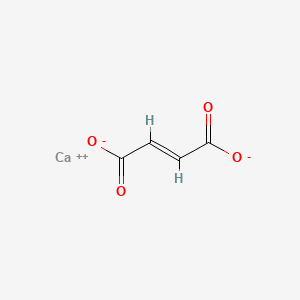
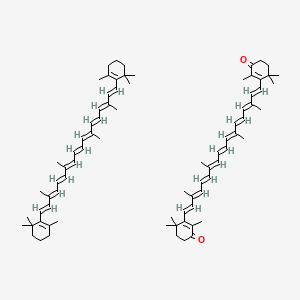
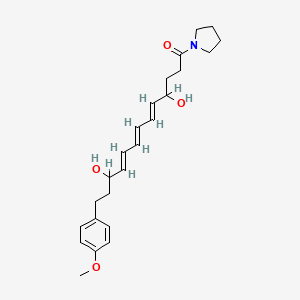
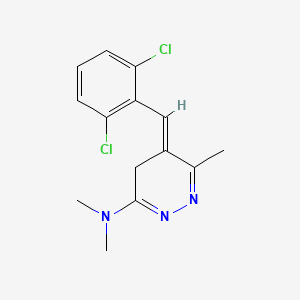
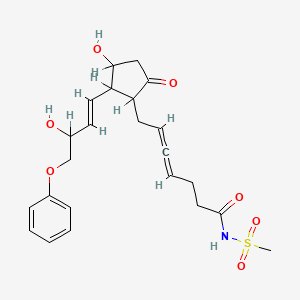
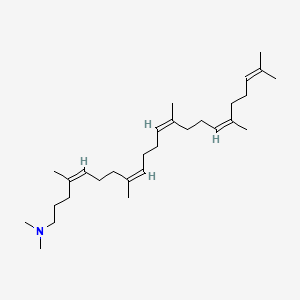
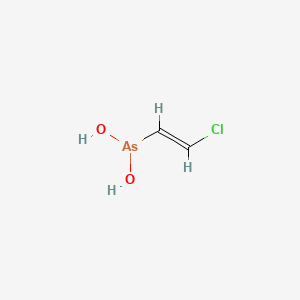
![[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1239828.png)
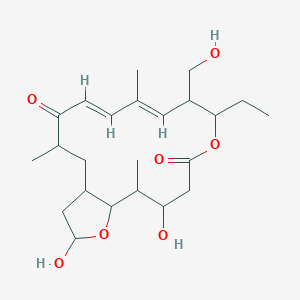
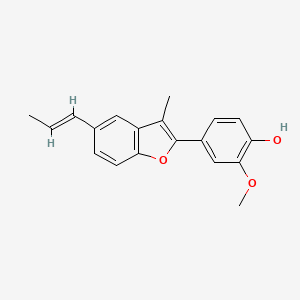
![[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate](/img/structure/B1239831.png)
![(1S,3R,4R,6S,8S,9R,10R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1239834.png)
![methyl 2-[(1R,5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239835.png)